molecular formula C9H8ClFO B1582443 3-Chloro-4'-fluoropropiophenone CAS No. 347-93-3

3-Chloro-4'-fluoropropiophenone

Cat. No.: B1582443
CAS No.: 347-93-3
M. Wt: 186.61 g/mol
InChI Key: AAHQPLJUSLMHHR-UHFFFAOYSA-N
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Description

3-Chloro-4'-fluoropropiophenone is an organic compound with the molecular formula C9H8ClFO. It is a fluorinated derivative of propiophenone, featuring a chlorine atom at the 3-position and a fluorine atom at the 4'-position of the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Propiophenone: One common synthetic route involves the halogenation of propiophenone using chlorine and fluorine sources. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is conducted under controlled temperature and pressure conditions.

  • Direct Fluorination: Another method involves the direct fluorination of 3-chloropropiophenone using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3). This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. The chlorine atom can be replaced by other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as hydroxide (OH-) and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Various substituted phenyl compounds

Scientific Research Applications

3-Chloro-4'-fluoropropiophenone is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its fluorinated structure makes it valuable in the design of fluorinated drugs, which often exhibit enhanced biological activity and stability.

In medicinal chemistry, the compound is used to synthesize various drug candidates, including anti-inflammatory agents and antiviral drugs. Its ability to undergo diverse chemical reactions allows for the creation of complex molecules with potential therapeutic applications.

In the field of materials science, this compound is utilized in the synthesis of advanced materials, such as polymers and fluorinated compounds with unique properties. These materials find applications in electronics, coatings, and other high-tech industries.

Mechanism of Action

The mechanism by which 3-Chloro-4'-fluoropropiophenone exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets, such as enzymes or receptors, leading to the modulation of biological processes. The fluorine atom in the molecule often enhances binding affinity and selectivity towards these targets.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.

  • Receptors: It may bind to receptors, triggering or blocking signal transduction pathways.

Comparison with Similar Compounds

  • 3-Chloropropiophenone: Lacks the fluorine atom, resulting in different reactivity and biological activity.

  • 4'-Bromo-3-chloropropiophenone: Contains a bromine atom instead of fluorine, leading to variations in chemical behavior and applications.

Properties

IUPAC Name

3-chloro-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHQPLJUSLMHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188251
Record name 2-Chloro-4'-fluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-93-3
Record name 3-Chloro-4′-fluoropropiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4'-fluoropropiophenone
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Record name 347-93-3
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Record name 2-Chloro-4'-fluoropropiophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloroethylpropionyl chloride (0.63 g), fluorobenzene (0.48 g), and aluminium chloride (0.8 g) were reacted in nitrobenzene (2.3 mL) at 0° C., followed by treatment with hydrochloric acid to obtain the title compound (0.2 g).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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